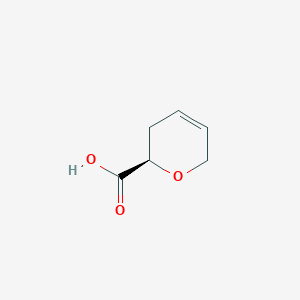
N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride is an organic compound with the molecular formula C5H15ClN2. It is a derivative of ethylenediamine, where one hydrogen atom on each nitrogen atom is replaced by an ethyl and a methyl group, respectively. This compound is typically found as a hydrochloride salt, which enhances its stability and solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride can be synthesized through various methods. One common approach involves the alkylation of ethylenediamine with ethyl and methyl halides. The reaction typically proceeds under basic conditions, using a strong base like sodium hydroxide to deprotonate the amine groups, facilitating nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The reaction mixture is passed through a series of reactors where temperature, pressure, and reactant concentrations are carefully controlled. The final product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amine structures.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride depends on its application. In biological systems, it can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then interact with various molecular targets, influencing biochemical pathways. For example, in medicinal chemistry, it may modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylethylenediamine: Similar structure but lacks the ethyl group.
N-Ethylethylenediamine: Similar structure but lacks the methyl group.
Ethylenediamine: The parent compound, with no alkyl substitutions.
Uniqueness
N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups enhances its solubility and reactivity compared to its unsubstituted counterparts. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Propiedades
IUPAC Name |
N'-ethyl-N'-methylethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.ClH/c1-3-7(2)5-4-6;/h3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLSXLLLDUUDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-1-[(4-methoxyphenyl)methyl]-4-nitropyrazole](/img/structure/B8266495.png)


![1-[2,6-Dihydroxy-4-(methoxymethoxy)phenyl]ethanone](/img/structure/B8266508.png)


![Tert-butyl N-[4-(trifluoromethyl)bicyclo[2.2.2]octan-1-YL]carbamate](/img/structure/B8266521.png)
![tert-butyl N-[(3-hydroxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B8266528.png)

![2-Methyl-1-(2-methylimidazo[4,5-c]quinolin-1-yl)propan-2-ol](/img/structure/B8266552.png)


